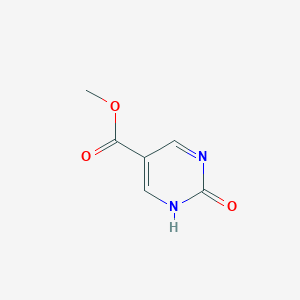
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 50628-34-7 . It has a molecular weight of 154.13 . It is also known as "Methyl2-Hydroxypyrimidine-5-carboxylate" .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” contains a total of 17 bonds; 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 imine (aliphatic) .Chemical Reactions Analysis
The triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is involved in various chemical reactions and synthesis processes. For example, it's used in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as well as in the formation of indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989). It also plays a role in the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles, starting from Biginelli compounds (Terentjeva, Muceniece, & Lusis, 2013).
Structural and Physical Properties
Investigations into the structural and physical properties of this compound are extensive. For instance, a study on its crystal structure using single-crystal X-ray diffraction revealed insights into its tautomeric form and non-covalent interactions impacting its crystal structure (Huseynzada et al., 2022). Another study focused on the thermodynamics and tautomeric properties of its derivatives, using density functional theory calculations and 1H NMR measurements (Cho et al., 2018).
Biological Activity and Potential Applications
The antimycotic activity of certain derivatives of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate has been evaluated. Studies show these derivatives can exhibit significant antimicrobial activity against pathogens such as Candida albicans, Aspergillus flavus, and Aspergillus niger (Huseynzada et al., 2022). Additionally, novel dihydropyrimidines derived from this compound have shown promise as antitubercular agents against Mycobacterium tuberculosis (Trivedi et al., 2010).
Mecanismo De Acción
Direcciones Futuras
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” and its derivatives could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propiedades
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSKAQQVIKEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504872 | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
CAS RN |
50628-34-7 | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50628-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do dihydropyrimidine derivatives, like those discussed in the research, interact with their targets and what are the downstream effects?
A1: The research focuses on the antimicrobial activity of synthesized dihydropyrimidine derivatives. While the exact mechanism of action for all compounds is not fully elucidated, molecular docking studies suggest that compounds with cyclohexyl groups, like 4-(4-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-one (4) and 4-(4-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-thione (5), can block the active site of glucose-6-phosphate synthase in bacteria and fungi []. This enzyme is crucial for microbial metabolism, and inhibiting it can hinder growth and proliferation, leading to antimicrobial effects.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from the study regarding the antimicrobial activity of these dihydropyrimidine derivatives?
A2: The study highlights that the presence of a cyclohexyl group in compounds (4) and (5) significantly contributes to their potent antifungal activity compared to other synthesized compounds []. This suggests that the bulky, hydrophobic nature of the cyclohexyl group might be crucial for interacting with the target enzyme or influencing the molecule's entry into fungal cells. This finding paves the way for further SAR studies by modifying the substituents on the dihydropyrimidine core to optimize the antimicrobial activity and target specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
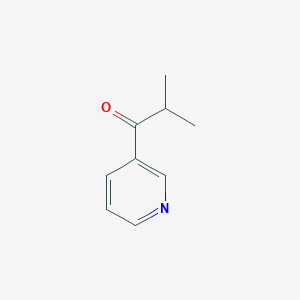
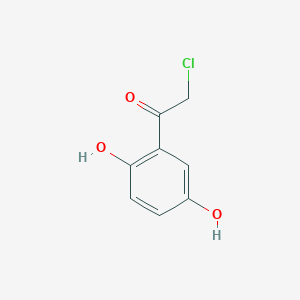
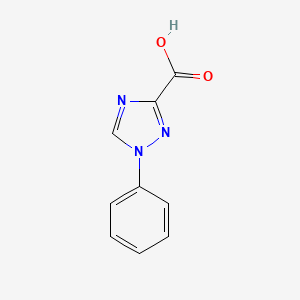

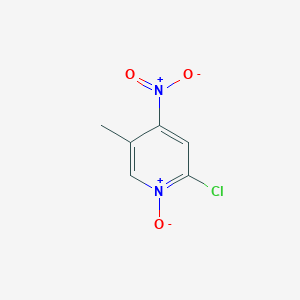


![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)



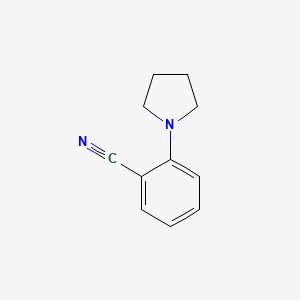
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)